"3-Bromo-5-chloro-2-methylpyridine" chemical properties
"3-Bromo-5-chloro-2-methylpyridine" chemical properties
An In-Depth Technical Guide to 3-Bromo-5-chloro-2-methylpyridine: Properties, Synthesis, and Applications
Introduction
3-Bromo-5-chloro-2-methylpyridine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its unique substitution pattern on the pyridine ring, featuring a bromine atom, a chlorine atom, and a methyl group, provides a versatile scaffold for synthetic transformations. The differential reactivity of the two halogen atoms—the more labile bromine at the 3-position and the less reactive chlorine at the 5-position—allows for selective, stepwise functionalization. This property makes it a valuable building block for constructing complex molecular architectures.[1][2]
This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the chemical properties, synthetic methodologies, reactivity, and applications of 3-Bromo-5-chloro-2-methylpyridine. By synthesizing data from established sources and providing field-proven insights, this document aims to facilitate its effective utilization in advancing chemical research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is critical for its application in synthesis. This section details the key identifiers, physical characteristics, and expected spectroscopic signatures of 3-Bromo-5-chloro-2-methylpyridine.
Identifiers and Molecular Structure
Correctly identifying a chemical entity is the foundation of reproducible science. The primary identifiers and structural information for 3-Bromo-5-chloro-2-methylpyridine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-bromo-5-chloro-2-methylpyridine | N/A |
| CAS Number | 131036-39-0 | [3] |
| Molecular Formula | C₆H₅BrClN | [3] |
| Molecular Weight | 206.47 g/mol | [3] |
| SMILES | CC1=NC=C(C=C1Br)Cl | N/A |
| InChIKey | ISNRJFOYJNIKTN-UHFFFAOYSA-N (isomer) | [4][5] |
Physical Properties
The physical state, solubility, and thermal properties of the compound dictate its handling, storage, and reaction conditions. While specific data for this isomer is sparse, properties of closely related isomers provide valuable guidance.
| Property | Value | Source & Notes |
| Appearance | White to light yellow crystalline powder | [1][6][7] (Based on related isomers) |
| Melting Point | 92-95°C | [6] (Data for 3-Bromo-2-chloro-5-methylpyridine isomer) |
| Boiling Point | 298-302°C (at 760 mmHg) | [6] (Data for 3-Bromo-2-chloro-5-methylpyridine isomer) |
| Solubility | Soluble in DMSO, ethanol, dichloromethane; insoluble in water | [6] (Based on related isomers) |
Spectroscopic Characterization
While specific spectra for 3-Bromo-5-chloro-2-methylpyridine are not widely published, its structure allows for the confident prediction of its key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to ortho-coupling. A sharp singlet would be observed in the aliphatic region (around 2.5-2.7 ppm) corresponding to the methyl group at the C2 position.[8]
-
¹³C NMR: The carbon NMR spectrum would display six unique signals: four for the sp²-hybridized carbons of the pyridine ring and one for the methyl group carbon. The carbons bonded to the halogens (C3 and C5) would be significantly influenced by their electronegativity.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the methyl group, C=N and C=C stretching vibrations characteristic of the pyridine ring, and distinct C-Br and C-Cl stretching bands in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), leading to prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. The monoisotopic mass is 204.9294 Da.[4][5]
Synthesis and Manufacturing
The synthesis of polysubstituted pyridines requires careful strategic planning to control regioselectivity. A plausible and efficient synthetic route is essential for obtaining high-purity material for research and development.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves the sequential introduction of the halogen substituents onto a pre-existing 2-methylpyridine core. The directing effects of the methyl group and the existing halogen are key considerations. A common strategy involves the halogenation of a suitable pyridine precursor, such as 5-chloro-2-methylpyridine or 3-bromo-2-methylpyridine, using electrophilic halogenating agents. The synthesis often involves multi-step transformations requiring precise control over reaction conditions to ensure high yields and purity.[1]
Caption: Retrosynthetic analysis of 3-Bromo-5-chloro-2-methylpyridine.
Detailed Experimental Protocol: Electrophilic Bromination
This protocol describes a representative method for the synthesis of the title compound starting from 5-chloro-2-methylpyridine.
Disclaimer: This is a representative protocol and should be adapted and optimized. All work should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of 5-chloro-2-methylpyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The use of a strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, but the reaction can still proceed under forcing conditions.
-
Reaction Execution: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, until the pH reaches 7-8. This step must be performed with caution due to potential gas evolution and exothermicity.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 3-Bromo-5-chloro-2-methylpyridine.[8]
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-5-chloro-2-methylpyridine lies in the differential reactivity of its halogen substituents, which enables its use as a versatile intermediate for creating diverse molecular libraries.
Overview of Reactive Sites
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C3-Bromine: The C-Br bond is the most reactive site for transformations, particularly palladium-catalyzed cross-coupling reactions. Its position ortho to the electron-donating methyl group and meta to the nitrogen atom influences its electronic properties and reactivity. High reactivity at the 3-bromo position is a key advantage.[6]
-
C5-Chlorine: The C-Cl bond is significantly less reactive than the C-Br bond in cross-coupling reactions. This difference allows for selective functionalization at the C3 position while leaving the C5 position intact for subsequent modifications if desired.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can act as a base or a nucleophile and can be protonated or alkylated.
-
C2-Methyl Group: The methyl group can potentially be functionalized through oxidation or free-radical halogenation, although this typically requires harsher conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo position is ideally suited for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds. The Suzuki coupling, which pairs the pyridine with an organoboron reagent, is particularly common due to the stability and low toxicity of the boronic acid coupling partners.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Detailed Protocol for a Representative Suzuki Coupling
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-Bromo-5-chloro-2-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up and Extraction: Cool the reaction to room temperature, add water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography to obtain the desired coupled product.[9]
Applications in Research and Development
The structural motifs derived from 3-Bromo-5-chloro-2-methylpyridine are prevalent in a wide range of biologically active molecules and advanced materials.
-
Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[10] It is a building block for drugs with potential anti-tumor and anti-infective properties, where the specific arrangement of substituents is critical for biological activity.[1] Its derivatives are also explored for developing anti-inflammatory and anti-cancer agents.[10]
-
Agrochemical Production: In the agrochemical sector, it is used to develop effective pesticides, herbicides, and fungicides.[1][6][10] The pyridine core is a well-established toxophore in many commercial agrochemicals, and this intermediate allows for the creation of novel analogues to improve efficacy and overcome resistance.
-
Material Science: The compound can be incorporated into polymers and coatings to enhance durability and resistance to environmental factors.[10] Its derivatives are also used as ligands in the development of novel metal catalysts for various chemical transformations.[6]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. The following information is based on data for this and closely related isomers.
Hazard Identification
| GHS Classification | Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][11] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [4][11] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [4][11] |
| STOT - Single Exposure | H335: May cause respiratory irritation | [11][12] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14][15] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[12][13]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[12] Wash hands thoroughly after handling.[14][15]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.[6][14] Keep the container tightly closed and sealed.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14][15]
Conclusion
3-Bromo-5-chloro-2-methylpyridine is a high-value synthetic intermediate with significant strategic importance in the fields of drug discovery, agrochemistry, and material science. Its key attributes—a functionalized pyridine core and differentially reactive halogen atoms—provide a robust platform for generating molecular complexity through well-established synthetic methodologies like palladium-catalyzed cross-coupling. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for researchers looking to leverage its full potential in their synthetic endeavors.
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Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). 3-bromo-5-chloro-2-methylpyridine. Retrieved from [Link]
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Autech Industry Co., Limited. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-2-chloro-5-methylpyridine (C6H5BrClN). Retrieved from [Link]
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